![molecular formula C23H31N5O2 B13657866 2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)
2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole is a complex heterocyclic compound It features a unique structure that combines oxadiazole, piperidine, and pyrazolopyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole typically involves multi-step reactions. The general synthetic route can be summarized as follows:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Pyrazolopyridine Group: The pyrazolopyridine moiety can be synthesized separately and then coupled with the oxadiazole-piperidine intermediate using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazolopyridine moieties.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced heterocycles.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving its target pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for diseases where its unique structure can interact with specific biological targets.
Industry: The compound may find applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-methylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole
- 2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-ethylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole lies in its specific substitution pattern, which can confer distinct biological activity and selectivity compared to similar compounds. The presence of the oxan-4-ylmethyl group and the isopropyl substitution on the pyrazolopyridine ring are key features that differentiate it from other analogs.
Propiedades
Fórmula molecular |
C23H31N5O2 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
2-[1-(oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H31N5O2/c1-16(2)20-14-19-4-3-5-21(28(19)26-20)23-25-24-22(30-23)18-6-10-27(11-7-18)15-17-8-12-29-13-9-17/h3-5,14,16-18H,6-13,15H2,1-2H3 |
Clave InChI |
ZFHAKBSSOYHMLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN2C(=C1)C=CC=C2C3=NN=C(O3)C4CCN(CC4)CC5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
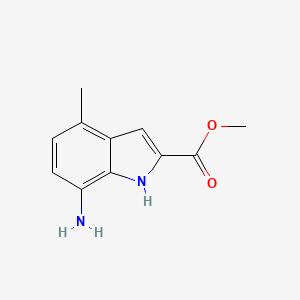


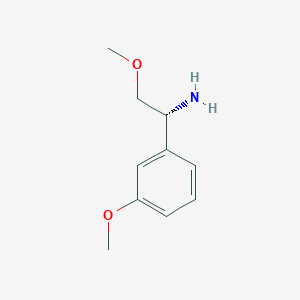

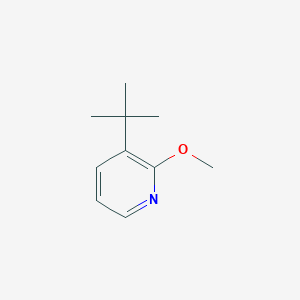

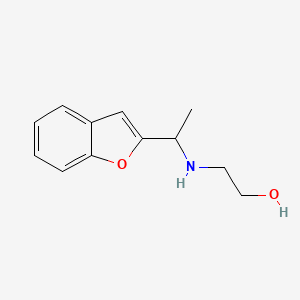
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid](/img/structure/B13657835.png)
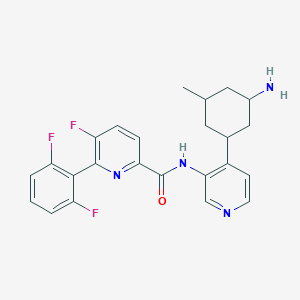
![3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13657846.png)
